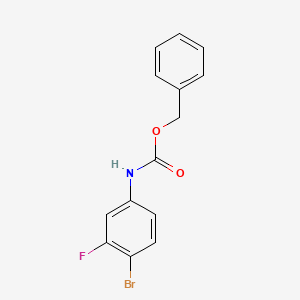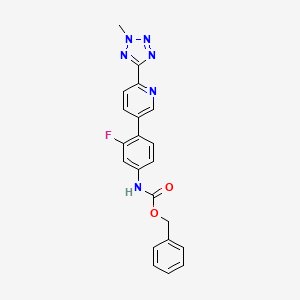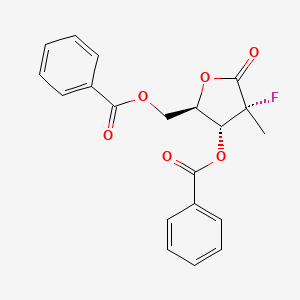![molecular formula C27H18FNO6 B570683 2-[3-Oxo-5-fluoro-10-(dimethylamino)-3H-benzo[c]xanthene-7-yl]terephthalic acid CAS No. 1222767-53-4](/img/structure/B570683.png)
2-[3-Oxo-5-fluoro-10-(dimethylamino)-3H-benzo[c]xanthene-7-yl]terephthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[10-(Dimethylamino)-5-fluoro-3-oxo-3H-benzo[c]xanthen-7-yl]-1,4-benzenedicarboxylic Acid may be used as an intracellular pH indicator.
Scientific Research Applications
Fluorescent pH Probing
Carboxy SNARF-4F, a derivative of the chemical , has been investigated for its potential as a fluorescent pH probe. This compound has been analyzed in aqueous solutions across various pH levels, using both steady-state and time-resolved spectroscopy. Its distinct spectroscopic properties make it a promising candidate for pH measurement at the single-molecule level (Marcotte & Brouwer, 2005).
Neuronal Degeneration Staining
Fluoro-Jade B, which includes structural analogues of the compound, has been widely utilized in neuroscience for selectively staining degenerating neurons in brain tissue sections. The chemical composition of Fluoro-Jade B, comprising several isomers and analogues of this compound, demonstrates its utility in detecting neuronal degeneration (Xu et al., 2004).
pH Changes in Electrospray Plume
The pH-sensitive fluorescent dye Carboxy SNARF-1, related to the compound , has been used in laser-induced fluorescence spectrometry. This application helps in profiling pH changes as droplets evaporate in an electrospray plume, providing valuable insights into the dynamics of pH at a microscopic level (Zhou, Prebyl, & Cook, 2002).
Cysteine Detection
A study introduced a fluorescent sensor based on a hybrid xanthene, designed for detecting cysteine. This research underscores the potential of xanthene derivatives, closely related to the compound , in creating sensitive and selective sensors for amino acids (Peng et al., 2020).
Fluorescence in Oligodeoxyribonucleotide Hybridization
Fluorophores, including derivatives of benzo[c]xanthene, have shown effectiveness in enhancing fluorescence signals and hybridization affinity in oligodeoxyribonucleotides. This indicates their potential role in molecular biology and genetic research (Singh & Singh, 2007).
Antiviral Agents
Some derivatives of xanthene have been found to exhibit broad-spectrum antiviral activity. This includes prolonging survival in mice infected with lethal viruses, indicating a potential role in antiviral drug development (Carr et al., 1976).
Cytotoxic Activity in Cancer Research
Various analogues of xanthene have been synthesized and evaluated for their cytotoxic activity against cancer cell lines. This research highlights the potential application of these compounds in cancer therapeutics (Sittisombut et al., 2001).
properties
CAS RN |
1222767-53-4 |
|---|---|
Product Name |
2-[3-Oxo-5-fluoro-10-(dimethylamino)-3H-benzo[c]xanthene-7-yl]terephthalic acid |
Molecular Formula |
C27H18FNO6 |
Molecular Weight |
471.44 |
IUPAC Name |
2-[10-(dimethylamino)-5-fluoro-3-oxobenzo[c]xanthen-7-yl]terephthalic acid |
InChI |
InChI=1S/C27H18FNO6/c1-29(2)14-4-7-18-23(10-14)35-25-16-8-5-15(30)11-19(16)22(28)12-21(25)24(18)20-9-13(26(31)32)3-6-17(20)27(33)34/h3-12H,1-2H3,(H,31,32)(H,33,34) |
InChI Key |
HJOQBXHBGYTNDW-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=C(C4=CC(=O)C=CC4=C3O2)F)C5=C(C=CC(=C5)C(=O)O)C(=O)O |
synonyms |
2-(10-(Dimethylamino)-5-fluoro-3-oxo-3H-benzo[c]xanthen-7-yl)terephthalic Acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2H-1,3,4-Metheno-1a,3,5-triazacyclobuta[cd]pentalene(9CI)](/img/no-structure.png)
![4-Hydroxy-2-(tritylamino)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B570603.png)
![tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate](/img/structure/B570605.png)
![Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B570607.png)
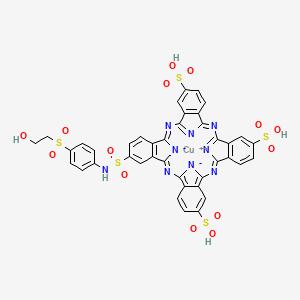
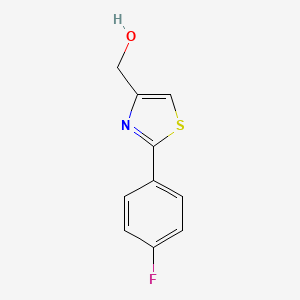
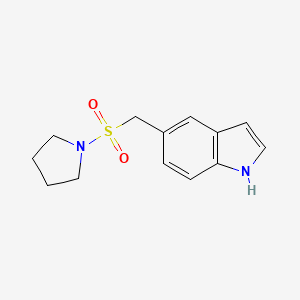
![Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B570614.png)
